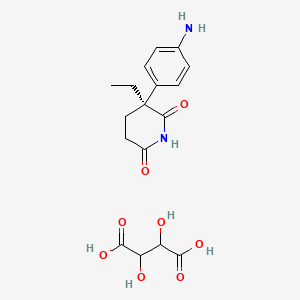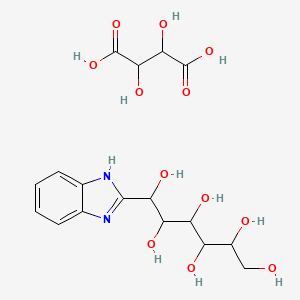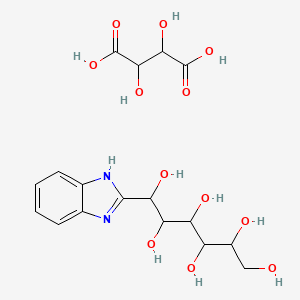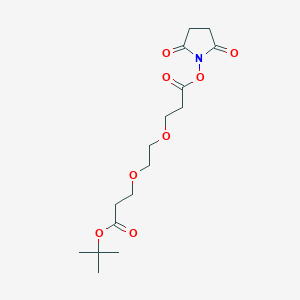
t-Butoxycarbonyl-PEG2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butoxycarbonyl-PEG2-NHS ester is a compound that features a t-butyl ester group and an N-hydroxysuccinimide (NHS) ester moiety. The t-butyl group can be deprotected under acidic conditions, while the NHS ester can react specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycarbonyl-PEG2-NHS ester typically involves the reaction of t-butoxycarbonyl-protected PEG with NHS ester. The t-butyl group is introduced to protect the PEG chain, and the NHS ester is incorporated to facilitate the reaction with primary amines . The reaction conditions usually involve neutral or slightly basic pH to ensure efficient coupling .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
t-Butoxycarbonyl-PEG2-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts with primary amines to form stable amide bonds . The t-butyl group can be deprotected under acidic conditions, allowing further functionalization of the PEG chain .
Common Reagents and Conditions
Reagents: Primary amines, acidic conditions for deprotection.
Conditions: Neutral or slightly basic pH for NHS ester reactions, acidic conditions for t-butyl group deprotection
Major Products
The major products formed from these reactions are amide bonds between the PEG chain and primary amines, resulting in PEGylated compounds with enhanced solubility and stability .
Scientific Research Applications
t-Butoxycarbonyl-PEG2-NHS ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of t-Butoxycarbonyl-PEG2-NHS ester involves the formation of covalent bonds with primary amines through the NHS ester moiety. This reaction results in the PEGylation of the target molecule, enhancing its solubility and stability . The t-butyl group can be deprotected under acidic conditions, allowing further functionalization of the PEG chain .
Comparison with Similar Compounds
Similar Compounds
t-Butoxycarbonyl-PEG1-NHS ester: Contains a shorter PEG chain, resulting in different solubility and reactivity properties.
t-Butoxycarbonyl-PEG4-NHS ester: Contains a longer PEG chain, providing increased solubility and flexibility.
Uniqueness
t-Butoxycarbonyl-PEG2-NHS ester is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, stability, and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO8/c1-16(2,3)24-14(20)6-8-22-10-11-23-9-7-15(21)25-17-12(18)4-5-13(17)19/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOBOMOTXJAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

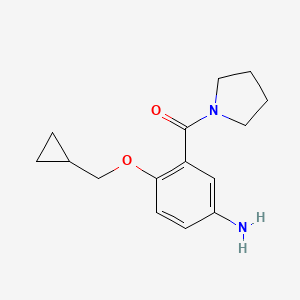
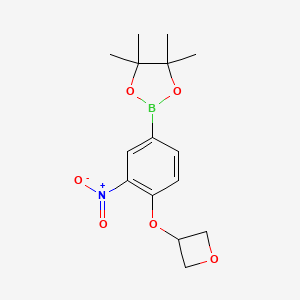
![3-[(2-Methoxybenzenesulfonyl)methyl]piperidine](/img/structure/B13724644.png)
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)
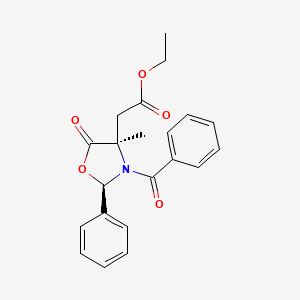
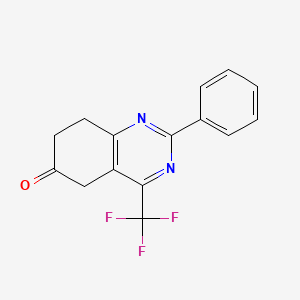
![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)

![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
